(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a chemical compound that belongs to the indole family, known for its diverse biological activities. This compound features an indole moiety linked to a methoxy-benzyl group, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound is classified as an amine due to the presence of an amino group. Specifically, it is a substituted indole derivative, which indicates that it may exhibit unique pharmacological properties associated with indole compounds.
The synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine typically involves the following steps:
The reaction conditions often involve solvents like dimethylformamide or dimethyl sulfoxide and may require heat or catalysts to facilitate the reaction. The yield and purity of the compound are critical factors assessed during synthesis.
The molecular formula for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is . The structure consists of an indole ring connected to a benzyl group that contains a methoxy substituent.
(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine can participate in various chemical reactions typical for amines and indoles:
The reactivity of this compound can be influenced by the electronic effects of the methoxy group, which can stabilize intermediates during nucleophilic attack.
The mechanism of action for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine involves its interaction with biological targets such as enzymes or receptors:
While specific data on this compound's mechanism is limited, related indole derivatives have shown significant activity against various biological targets, suggesting potential similar effects for this compound.
Relevant data on these properties can be found in chemical databases such as PubChem .
(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine has potential applications in several areas:
The structural hybridization of indole scaffolds with diverse pharmacophores represents a cornerstone strategy in modern medicinal chemistry for generating bioactive compounds with enhanced target specificity and therapeutic potential. Indole-benzylamine hybrids, exemplified by (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (PubChem CID: 2063798), integrate the privileged indole nucleus—ubiquitous in endogenous neurotransmitters and natural alkaloids—with the versatile benzylamine moiety known for its metabolic stability and receptor affinity. This molecular architecture enables multifaceted interactions with biological targets, positioning such hybrids as pivotal candidates for addressing complex diseases including neurodegenerative disorders, cancer, and microbial infections [3] [9].
The pharmacological profile of indole-benzylamine hybrids arises from their unique three-dimensional topology and electronic distribution. Key features include:
Indole-Binding Motifs: The indole NH group serves as a critical hydrogen bond donor, as demonstrated in GABAA receptor ligands where its replacement with oxygen or sulfur abolished activity due to disrupted H-bonding with the benzodiazepine binding site [3]. Similarly, neuroprotective indole alkaloids like trichindoles A–E rely on the indole NH for interactions with ferroptosis regulators (e.g., SLC7A11 pathway) in PC12 neuronal cells [1].
Benzylamine Flexibility: The benzylamine linker provides conformational adaptability, enabling optimal positioning of aromatic systems within hydrophobic enzyme pockets. For instance, in 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors, the benzylamine spacer orients aryl groups toward cofactor-binding regions, achieving nanomolar IC50 values (e.g., compound 30, IC50 = 74 nM) [10]. Methoxy substitutions further modulate electron density and steric occupancy, as seen in anti-inflammatory diarylheptanoid-indole hybrids where ortho-methoxy groups enhanced suppression of pro-inflammatory cytokines (NO, IL-6, TNF-α) in macrophages [5].
Hybrid-Specific Bioactivity: The covalent fusion of indole and benzylamine generates emergent properties not intrinsic to either fragment alone. Quinazolinone-indole hybrids (e.g., 3k) exhibit dual antibacterial/antiproliferative functions, inhibiting MRSA biofilm formation (MIC = 0.98 µg/mL) while suppressing cancer cell growth through DNA intercalation [8]. Similarly, SARS-CoV-2 RdRp inhibitors leverage the indole-thioacetamide backbone to disrupt viral replication (EC50 = 0.94–1.41 µM) [6].
Table 1: Bioactive Indole-Benzylamine Hybrids and Their Target Interactions
Compound Class | Key Structural Features | Biological Activity | Target/Pathway |
---|---|---|---|
Trichindole A [1] | Indole-succinimide hybrid | Neuroprotection (10 µM) | Ferroptosis (SLC7A11) |
2-(1H-Indol-3-yl)quinazolinone [8] | Indole-C2-quinazolinone fusion | Anti-MRSA (MIC 0.98 µg/mL) | Biofilm formation |
Aryl benzylamine inhibitors [10] | ortho-Methoxy benzylamine linker | Anti-prostate cancer (IC50 74 nM) | 17β-HSD3 testosterone biosynthesis |
Diarylheptanoid-indole [5] | Indole-diarylheptane conjugate | Anti-inflammatory (NO suppression) | Macrophage cytokines |
Methoxy-functionalized benzylamines have evolved from natural product derivatives to synthetically optimized pharmacophores. Key developments include:
Early Natural Product Inspiration: Benzylamine itself, first isolated via microbial N-benzylformamide deformylase in Arthrobacter pascens, revealed intrinsic monoamine oxidase (MAO) inhibitory activity. This prompted synthesis of derivatives like pargyline (N-methyl-N-propargylbenzylamine), an antihypertensive/antidepressant drug leveraging MAO inhibition to elevate synaptic catecholamines [4]. The ortho-methoxy substitution in particular enhanced metabolic stability and membrane permeability, as evidenced by its prevalence in anti-emetic agents like cinnarizine [4].
Benzylamine as a Synthetic Building Block: Industrial-scale production via benzyl chloride ammonolysis enabled access to derivatives for drug manufacturing. Benzylamine’s role as an "ammonia mask" proved invaluable: N-alkylated intermediates undergo hydrogenolytic debenzylation to release primary amines, facilitating synthesis of complex APIs like lacosamide (anticonvulsant) and nebivolol (antihypertensive) [4]. The methoxy variant specifically improved solubility and bioavailability in fluoroquinolone antibiotics (e.g., moxifloxacin) [4].
Modern Target Engagement: Contemporary drug design exploits ortho-methoxy benzylamines for directional H-bonding and steric occlusion. In prostate cancer therapy, inhibitors like STX2171 incorporate methoxy-benzylamine linkers to allosterically block 17β-HSD3’s substrate tunnel, reducing testosterone synthesis without cross-reacting with 17β-HSD2 (<20% inhibition at 10 µM) [10]. Similarly, anti-tubercular indolylbenzylamines disrupt mycobacterial membrane energetics via cationic amphiphiles with methoxy-modulated log P values [9].
Table 2: Evolution of Methoxy-Benzylamine Derivatives in Therapeutics
Era | Representative Agent | Therapeutic Application | Role of Methoxy-Benzylamine |
---|---|---|---|
1960s | Pargyline | Antihypertensive | MAO inhibition via propargyl-benzylamine |
1980s–2000s | Cinnarizine / Meclizine | Motion sickness | ortho-Methoxy enhancement of H1 antagonism |
2010s–Present | STX2171 [10] | Prostate cancer | Selective 17β-HSD3 inhibition |
2020s | Indole-chalcones [9] | Anti-tubercular | Membrane depolarization |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0